molecular formula C19H23ClN2O B1667976 Benanserin hydrochloride CAS No. 525-02-0

Benanserin hydrochloride

Cat. No.: B1667976
CAS No.: 525-02-0
M. Wt: 330.8 g/mol
InChI Key: HEVSQLIUCMHBPN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Benanserin Hydrochloride involves several steps. One common method includes the reaction of specific starting materials under controlled conditions to form the desired product. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benanserin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in reduced forms of the compound .

Scientific Research Applications

Benanserin Hydrochloride has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for studying the behavior of similar chemical structures. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound has shown promise in reducing the glomerular filtration rate in animals, although similar effects have not been observed in humans . Additionally, it has applications in the pharmaceutical industry as a research tool for developing new drugs and therapies .

Mechanism of Action

The mechanism of action of Benanserin Hydrochloride involves its interaction with specific molecular targets. As a potassium-competitive antagonist of the muscarinic acetylcholine receptor, it inhibits the binding of acetylcholine to the receptor, thereby modulating the receptor’s activity. This interaction affects various cellular pathways and processes, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Benanserin Hydrochloride can be compared with other similar compounds, such as Mianserin and Benazepril. While Mianserin is a tetracyclic antidepressant with antihistaminic and hypnosedative effects , Benazepril is an ACE inhibitor used to treat hypertension . This compound is unique in its specific antagonistic activity on the muscarinic acetylcholine receptor, which distinguishes it from these other compounds. Similar compounds include other muscarinic receptor antagonists and potassium-competitive antagonists .

Properties

CAS No.

525-02-0

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H

InChI Key

HEVSQLIUCMHBPN-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl

Appearance

Solid powder

525-02-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benanserin HCl;  Benanserin;  Benanserin Hydrochloride;  BAS;  Benzyl antiserotonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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